

Navigating the Solubility Landscape of 2-Amino-5-diethylaminopentane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-diethylaminopentane

Cat. No.: B108754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of **2-Amino-5-diethylaminopentane** (CAS No. 140-80-7), a key intermediate in the synthesis of pharmaceuticals, including antimalarial drugs.^{[1][2][3]} While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive overview based on established principles of amine solubility and outlines a detailed experimental protocol for its determination. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation development involving this versatile diamine.

Introduction to 2-Amino-5-diethylaminopentane

2-Amino-5-diethylaminopentane, also known as N¹,N¹-Diethyl-1,4-pentanediamine, is a colorless liquid with the molecular formula C₉H₂₂N₂.^[4] Its structure features a primary amine and a tertiary amine, which largely dictate its chemical behavior and solubility. This compound is a crucial building block in the manufacturing of various chemicals, most notably quinacrine and other antimalarials that share its fundamental side chain.^{[2][3][5]} Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.

Physicochemical Properties:

Property	Value
CAS Number	140-80-7
Molecular Formula	C ₉ H ₂₂ N ₂
Molecular Weight	158.28 g/mol [4]
Appearance	Colorless liquid [1] [2]
Boiling Point	~200-210 °C [1]
Density	~0.817 g/mL at 25 °C [2]
Refractive Index	n _{20/D} ~1.4429 [2]

Qualitative Solubility of 2-Amino-5-diethylaminopentane

Sources consistently indicate that **2-Amino-5-diethylaminopentane** is soluble in water and alcohol.[\[1\]](#)[\[2\]](#)[\[3\]](#) Generally, aliphatic amines exhibit significant solubility in organic solvents, particularly polar organic solvents.[\[6\]](#) The solubility of amines is influenced by the interplay between the polar amine groups, capable of hydrogen bonding, and the nonpolar alkyl chains.

Given its molecular structure, **2-Amino-5-diethylaminopentane** is expected to be soluble in a range of organic solvents due to the following factors:

- **Polarity:** The presence of two nitrogen atoms imparts a degree of polarity to the molecule, facilitating interaction with polar solvents.
- **Hydrogen Bonding:** The primary amine group can act as a hydrogen bond donor, while both the primary and tertiary amines can act as hydrogen bond acceptors. This capability enhances its solubility in protic solvents like alcohols.
- **Alkyl Nature:** The pentane backbone and ethyl groups provide nonpolar character, allowing for miscibility with less polar solvents.

Based on these principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of **2-Amino-5-diethylaminopentane** in Common Organic Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol, Isopropanol	Soluble	High polarity and hydrogen bonding capability.
Ethers	Diethyl ether, Tetrahydrofuran	Soluble	Moderate polarity and ability to accept hydrogen bonds.
Ketones	Acetone, Methyl ethyl ketone	Soluble	Polar aprotic nature allows for dipole-dipole interactions.
Esters	Ethyl acetate	Soluble	Moderate polarity.
Halogenated Hydrocarbons	Dichloromethane, Chloroform	Soluble	Apolar nature of the alkyl chain interacts with the solvent.
Aromatic Hydrocarbons	Toluene, Benzene	Likely Soluble	The nonpolar hydrocarbon portion of the amine will interact favorably.
Aliphatic Hydrocarbons	Hexane, Heptane	Less Soluble to Insoluble	The polarity of the amine groups may limit solubility in highly nonpolar solvents.

Experimental Protocol for Quantitative Solubility Determination

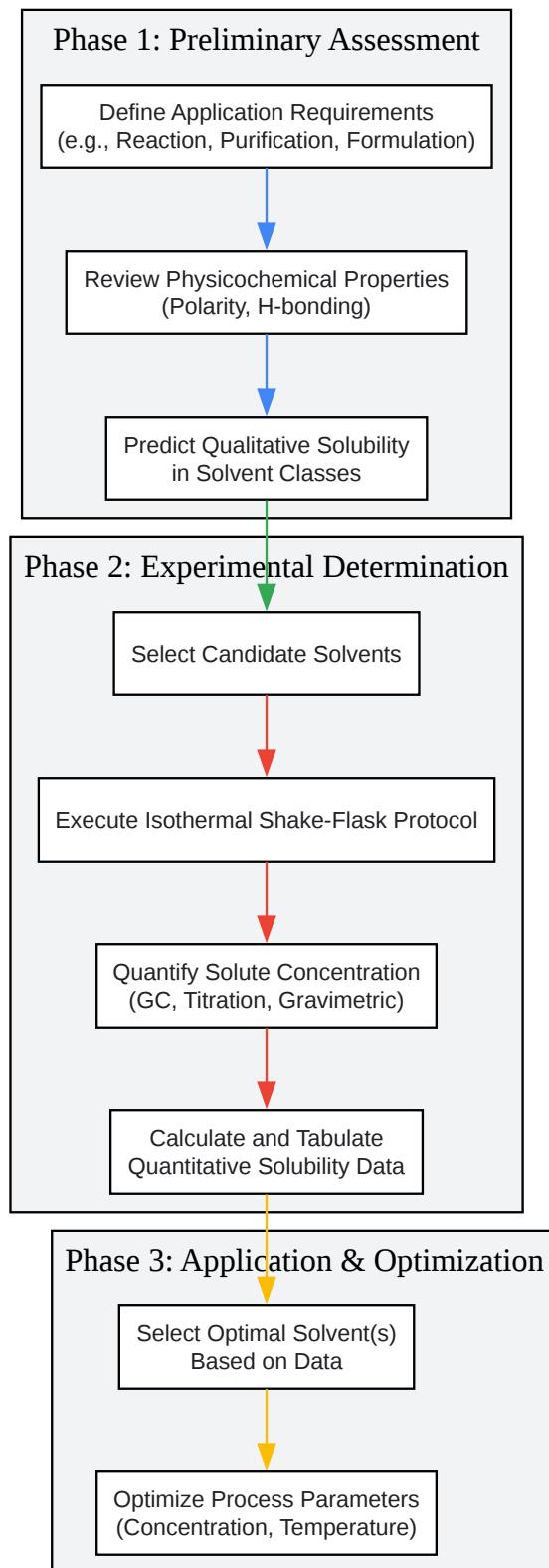
To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the concentration of **2-Amino-5-diethylaminopentane** in a saturated solution of a given organic solvent at a specific temperature.

Materials:

- **2-Amino-5-diethylaminopentane** (purity \geq 97%)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker bath or incubator
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Gas chromatograph with a suitable column and detector (e.g., FID) or a titrator for acid-base titration.
- Syringe filters (chemically compatible with the solvent)
- Vials for sample collection

Procedure:


- Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of **2-Amino-5-diethylaminopentane** to a known volume of the selected organic solvent. The excess solute is crucial to ensure that saturation is achieved.
- Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a prolonged period (e.g., 12-24 hours) to allow the

undissolved solute to settle.

- Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended micro-particles.
- Quantification:
 - Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., rotary evaporator) and weigh the remaining solute.
 - Chromatographic Analysis (GC): Dilute the filtered sample with a known volume of the solvent and analyze it using a pre-calibrated gas chromatograph.
 - Titration: Dilute the sample in a suitable solvent and titrate with a standardized acidic solution.
- Data Analysis: Calculate the solubility in desired units (e.g., g/100 mL, mol/L) from the amount of solute in the known volume of the solvent. Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of **2-Amino-5-diethylaminopentane** for a specific application.

[Click to download full resolution via product page](#)

Caption: Logical workflow for solubility assessment of **2-Amino-5-diethylaminopentane**.

Conclusion

While specific quantitative solubility data for **2-Amino-5-diethylaminopentane** in a broad spectrum of organic solvents is not readily available, a strong predictive understanding can be derived from its molecular structure and the general principles of amine chemistry. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. The systematic approach outlined will empower researchers and drug development professionals to make informed decisions regarding solvent selection, leading to enhanced efficiency and success in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Amino-5-diethylaminopentane | 140-80-7 [chemicalbook.com]
- 3. 2-Amino-5-diethylaminopentane CAS#: 140-80-7 [m.chemicalbook.com]
- 4. 2-Amino-5-diethylaminopentane | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbino.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Navigating the Solubility Landscape of 2-Amino-5-diethylaminopentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108754#2-amino-5-diethylaminopentane-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com